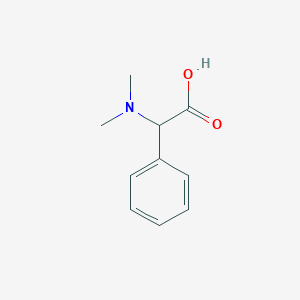

2-(Dimethylamino)-2-phenylacetic acid

Vue d'ensemble

Description

“2-(Dimethylamino)benzoic acid” is a compound with the molecular formula C9H11NO2 . It is used as a chemical and organic intermediate . The molecular weight of this compound is 165.19 g/mol .

Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)-2-phenylacetic acid” were not found, there are studies on the synthesis of related compounds. For instance, “2-(Dimethylamino)ethyl methacrylate” oligomers have been synthesized via photoinitiation . Another study reported the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT .

Molecular Structure Analysis

The molecular structure of “2-(Dimethylamino)benzoic acid” includes a benzene ring with a carboxylic acid group and a dimethylamino group attached . The InChIKey for this compound is DVVXXHVHGGWWPE-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Drug and Gene Delivery Systems

The compound is used in the creation of amphiphilic block copolymers, which are used in drug and gene delivery systems . These copolymers can load simultaneously anticancer drugs and nucleic acids, which is expected to significantly improve cancer therapy .

Anticancer Therapy

The compound is used in the creation of thermosensitive and crosslinked nanogels, which are exploited in anticancer therapy as a drug delivery system . These nanogels can deliver drugs like doxorubicin .

Ocular Drug Delivery Systems

The compound is used in the creation of crosslinked nanogels, which are used as ocular drug delivery systems . These nanogels can deliver drugs like pilocarpine hydrochloride .

Controlled Pesticide Release

The compound is used in the creation of stimuli-responsive chitosan copolymers, which are used for controlled pesticide release . These copolymers can control the release of pesticides like pyraclostrobin .

Improving Photostability of Pesticides

The compound is used in the creation of microcapsules, which can improve the photostability of pesticides . These microcapsules can protect pesticides like pyraclostrobin from degradation under ultraviolet light irradiation .

Reducing Acute Toxicity of Pesticides

The compound is used in the creation of microcapsules, which can reduce the acute toxicity of pesticides . These microcapsules can reduce the initial acute toxicity of pesticides like pyraclostrobin against aquatic organisms .

Orientations Futures

While specific future directions for “2-(Dimethylamino)-2-phenylacetic acid” were not found, there are studies discussing the future directions of related compounds. For instance, atom transfer radical polymerizations, which can involve “2-(Dimethylamino)ethyl methacrylate”, are recognized as emerging technologies with the potential to make our planet more sustainable .

Mécanisme D'action

Target of Action

Similar compounds such as n,n-dimethylglycine have been found to interact with enzymes like monomeric sarcosine oxidase

Mode of Action

The exact mode of action of 2-(Dimethylamino)-2-phenylacetic acid is currently unknown due to the lack of specific studies on this compound. This could potentially alter cellular processes, leading to observable effects .

Biochemical Pathways

Compounds with similar structures, such as n,n-dimethylglycine, are known to be involved in various metabolic pathways, including glycine and serine metabolism and betaine metabolism

Pharmacokinetics

The pharmacokinetics of 2-(Dimethylamino)-2-phenylacetic acid, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it is difficult to outline its impact on bioavailability. Similar compounds have been studied, and their pharmacokinetic properties could provide some insight into the potential behavior of 2-(dimethylamino)-2-phenylacetic acid .

Result of Action

The molecular and cellular effects of 2-(Dimethylamino)-2-phenylacetic acid’s action are currently unknown due to the lack of specific studies on this compound. Based on the effects of similar compounds, it can be hypothesized that it may have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of 2-(Dimethylamino)-2-phenylacetic acid could potentially be influenced by various environmental factors. For instance, pH-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene have been shown to respond to changes in pH, which could potentially affect the action of 2-(Dimethylamino)-2-phenylacetic acid .

Propriétés

IUPAC Name |

2-(dimethylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBRLOZPSSKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311293 | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14758-99-7 | |

| Record name | 14758-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

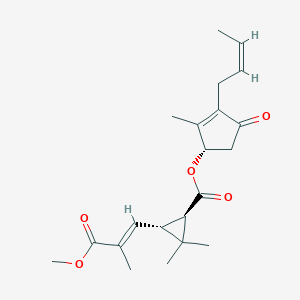

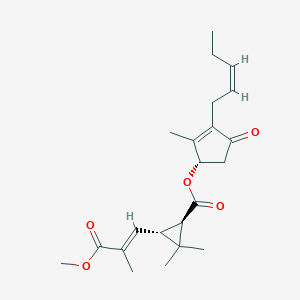

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)